

# 1-Fluoro-2,4-bis(trifluoromethyl)benzene CAS number and structure

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## Compound of Interest

Compound Name: 1-Fluoro-2,4-bis(trifluoromethyl)benzene

Cat. No.: B1357812

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An In-depth Technical Guide to **1-Fluoro-2,4-bis(trifluoromethyl)benzene**

## For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **1-Fluoro-2,4-bis(trifluoromethyl)benzene**, a key fluorinated building block in modern organic synthesis. It details the compound's chemical and physical properties, outlines a representative synthetic protocol, and discusses its significant applications, particularly in the fields of medicinal chemistry and materials science.

## Compound Identification and Structure

**1-Fluoro-2,4-bis(trifluoromethyl)benzene** is an aromatic organic compound. Its structure consists of a benzene ring substituted with one fluorine atom and two trifluoromethyl (-CF<sub>3</sub>) groups at the 2 and 4 positions.

- IUPAC Name: **1-fluoro-2,4-bis(trifluoromethyl)benzene**<sup>[1]</sup>
- CAS Number: 36649-94-2<sup>[1]</sup>
- Synonyms: 2,4-bis(trifluoromethyl)fluorobenzene, 2,4-bis-(trifluoromethyl)fluorobenzene<sup>[2]</sup>

The chemical structure is as follows:

Chemical Formula:  $C_8H_3F_7$ [\[1\]](#)

## Physicochemical and Spectroscopic Data

The properties of this compound are summarized in the table below. The strong electron-withdrawing nature of the two trifluoromethyl groups significantly influences its chemical behavior and physical characteristics.

Property	Value	Source
Molecular Weight	232.10 g/mol	<a href="#">[1]</a>
Molecular Formula	$C_8H_3F_7$	<a href="#">[1]</a>
Boiling Point	111.1 °C at 760 mmHg	<a href="#">[2]</a>
Flash Point	22.6 °C	<a href="#">[2]</a>
Vapor Pressure	27.2 mmHg at 25 °C	<a href="#">[2]</a>
Refractive Index	1.368	<a href="#">[2]</a>

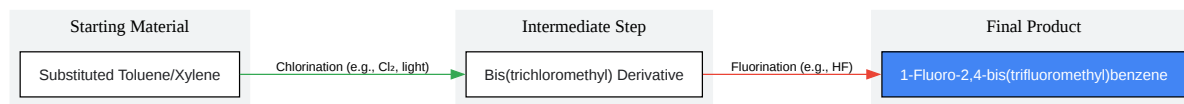
Further spectroscopic data, such as vibrational spectra for related fluorinated aromatics, can be found in specialized literature, which aids in the detailed structural elucidation and analysis of these molecules.[\[3\]](#)[\[4\]](#)

## Synthesis and Experimental Protocols

The synthesis of bis(trifluoromethyl)benzene derivatives typically involves the fluorination of corresponding trichloromethyl precursors. While a specific protocol for **1-Fluoro-2,4-bis(trifluoromethyl)benzene** is not detailed in the provided results, a general and representative methodology can be extrapolated from established procedures for similar compounds, such as 1,4-bis(trifluoromethyl)benzene.[\[5\]](#)[\[6\]](#)

General Synthetic Workflow:

The process often starts with a substituted xylene, which undergoes radical chlorination followed by fluorination.



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A generalized synthetic workflow for bis(trifluoromethyl)benzenes.

### Representative Experimental Protocol: Fluorination of a Bis(trichloromethyl) Precursor

This protocol is based on general methods for fluorinating trichloromethyl groups on an aromatic ring using anhydrous hydrogen fluoride (HF).<sup>[5][6][7]</sup>

- **Reactor Preparation:** A 50 ml stainless steel autoclave or a reactor made of a suitable corrosion-resistant material (e.g., Hastelloy, nickel) is charged with the starting material, 1-fluoro-2,4-bis(trichloromethyl)benzene.<sup>[5][7]</sup>
- **Addition of Reagent:** Anhydrous hydrogen fluoride (HF) is carefully added to the autoclave. The molar ratio of HF to the substrate is typically between 3 and 50 moles per mole of the trichloromethyl compound.<sup>[5]</sup>
- **Reaction Conditions:** The sealed autoclave is heated. The reaction temperature can range from 0°C to 150°C.<sup>[5]</sup> As the temperature increases, the internal pressure will rise, potentially reaching 1 to 100 kg/cm<sup>2</sup>.<sup>[5][7]</sup> The reaction mixture is stirred continuously to ensure efficient contact between the substrate and the fluorinating agent.
- **Work-up and Isolation:** After the reaction is complete (monitored by GC or other appropriate methods), the reactor is cooled. The excess HF is carefully vented or neutralized. The reaction mixture is then quenched, typically with water or an aqueous base.
- **Purification:** The organic layer is separated, washed with brine, and dried over a suitable drying agent (e.g., Na<sub>2</sub>SO<sub>4</sub>). The crude product is then purified, commonly by distillation, to yield the final **1-Fluoro-2,4-bis(trifluoromethyl)benzene**.<sup>[7][8]</sup>

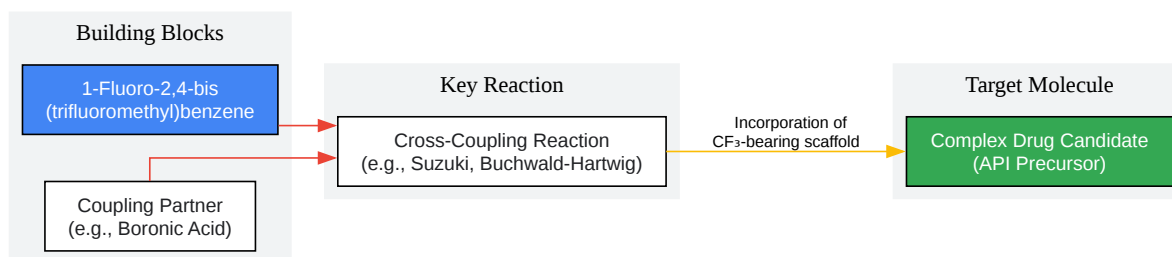
# Applications in Drug Development and Materials Science

The incorporation of trifluoromethyl ( $-\text{CF}_3$ ) groups is a cornerstone strategy in modern drug design.<sup>[9]</sup> These groups can profoundly alter a molecule's physicochemical properties in beneficial ways.

Key Roles of the Trifluoromethyl Group:

- **Metabolic Stability:** The carbon-fluorine bond is exceptionally strong, making the  $-\text{CF}_3$  group resistant to metabolic degradation by enzymes. This can increase a drug's half-life and bioavailability.<sup>[10][11]</sup>
- **Lipophilicity:** The  $-\text{CF}_3$  group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its absorption.<sup>[10][11]</sup>
- **Binding Affinity:** As a strong electron-withdrawing group, the  $-\text{CF}_3$  moiety can alter the electronic profile of the aromatic ring, potentially leading to stronger interactions with biological targets.<sup>[10]</sup>
- **Bioisosterism:** The trifluoromethyl group can act as a bioisostere for other chemical groups, like a chlorine atom, allowing for fine-tuning of a molecule's steric and electronic properties.<sup>[10]</sup>

**1-Fluoro-2,4-bis(trifluoromethyl)benzene** serves as a crucial building block for introducing this valuable functionality into larger, more complex molecules.<sup>[12][13]</sup> Its structure allows for further functionalization, often through reactions involving the fluorine atom or C-H activation on the ring, in multi-step syntheses of active pharmaceutical ingredients (APIs).<sup>[12][14]</sup>



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Role as a building block in drug discovery via cross-coupling.

Beyond pharmaceuticals, this compound and its derivatives are used in materials science to create polymers and other materials with enhanced thermal stability, chemical resistance, and specific dielectric properties, making them suitable for high-performance applications in the electronics and aerospace industries.<sup>[12][13]</sup>

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